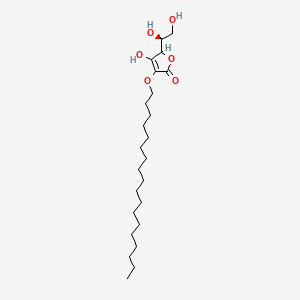
2-O-Octadecylascorbic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CV 3611 involves the esterification of ascorbic acid with octadecanol. The reaction typically occurs under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond between the ascorbic acid and octadecanol .
Industrial Production Methods
Industrial production of CV 3611 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors, followed by purification steps such as recrystallization or chromatography to isolate the pure compound .
化学反応の分析
Types of Reactions
CV 3611 primarily undergoes oxidation-reduction reactions due to its antioxidant properties. It can react with free radicals, neutralizing them and preventing oxidative damage to cells and tissues .
Common Reagents and Conditions
Oxidation: CV 3611 can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: As a reducing agent, CV 3611 can donate electrons to reactive oxygen species, converting them into less harmful molecules.
Major Products Formed
The primary products formed from the reactions of CV 3611 are its oxidized forms, which include dehydroascorbic acid derivatives. These products retain some antioxidant activity, although they are generally less potent than the parent compound .
科学的研究の応用
CV 3611 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
CV 3611 exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating electrons, thereby neutralizing these reactive species and preventing cellular damage. The compound can penetrate cell membranes, allowing it to exert its protective effects within cells. The molecular targets of CV 3611 include reactive oxygen species and other free radicals, which are neutralized through redox reactions .
類似化合物との比較
Similar Compounds
Ascorbic Acid (Vitamin C): The parent compound of CV 3611, known for its antioxidant properties but less stable under physiological conditions.
Dehydroascorbic Acid: An oxidized form of ascorbic acid with reduced antioxidant activity.
2-O-alkylascorbic Acids: A class of compounds similar to CV 3611, with varying alkyl chain lengths that influence their antioxidant activity and stability.
Uniqueness of CV 3611
CV 3611 is unique among ascorbic acid derivatives due to its long alkyl chain, which enhances its stability and allows it to integrate into lipid membranes. This property makes it particularly effective in protecting cell membranes from oxidative damage, distinguishing it from other ascorbic acid derivatives .
特性
CAS番号 |
98829-12-0 |
|---|---|
分子式 |
C24H44O6 |
分子量 |
428.6 g/mol |
IUPAC名 |
2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-octadecoxy-2H-furan-5-one |
InChI |
InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-23-21(27)22(20(26)19-25)30-24(23)28/h20,22,25-27H,2-19H2,1H3/t20-,22?/m0/s1 |
InChIキー |
OIRQROBVKNWIIW-AIBWNMTMSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C(OC1=O)[C@H](CO)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C(OC1=O)C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



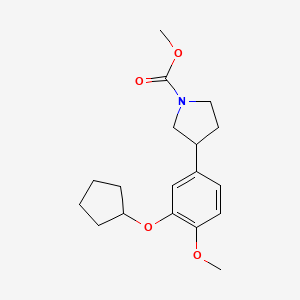
![3-(4-chlorophenyl)-N-[3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]prop-2-enamide](/img/structure/B10781187.png)
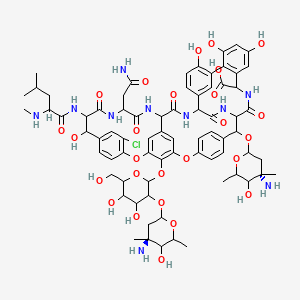
![(5R,8S,11R,12R,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-8-[(4-hydroxyphenyl)methyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B10781191.png)


![2-(Cyclopentylmethyl)-5-methylspiro[3,8-dihydroimidazo[2,1-b]purine-7,1'-cyclopentane]-4-one](/img/structure/B10781206.png)
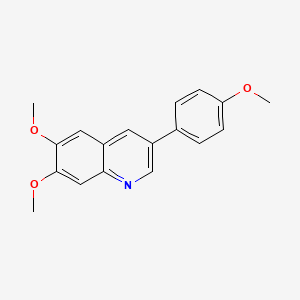
![Methoxymethyl 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10781227.png)
![2-[[7-(Benzylamino)-3-methylimidazo[4,5-b]pyridin-5-yl]amino]ethanol](/img/structure/B10781239.png)
![5-[[1-[[1-[(1-Carboxy-2-hydroxyethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxo-2-(3,7,11-trimethyldodeca-2,6,10-trienoylamino)pentanoic acid](/img/structure/B10781251.png)
![3-[[3-Amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10781253.png)
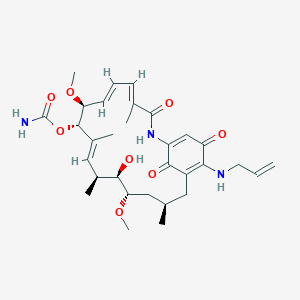
![2-(3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-7-yl)-N-methylacetamide](/img/structure/B10781266.png)